molecular formula C7H13NS B2392449 (S)-2-(sec-butyl)-4,5-dihydrothiazole CAS No. 250359-27-4

(S)-2-(sec-butyl)-4,5-dihydrothiazole

Cat. No.: B2392449
CAS No.: 250359-27-4
M. Wt: 143.25
InChI Key: SAWWKXMIPYUIBW-LURJTMIESA-N
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Description

(S)-2-(sec-Butyl)-4,5-dihydrothiazole is a chiral heterocyclic compound with the molecular formula C₇H₁₃NS and a molecular weight of 143.25 g/mol . Its structure consists of a 4,5-dihydrothiazole ring (a partially saturated thiazole with one double bond) substituted at the 2-position with a sec-butyl group in the S-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(sec-butyl)-4,5-dihydrothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an α-haloketone with a thiourea derivative. The reaction is usually carried out in a polar solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reactions but optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(sec-butyl)-4,5-dihydrothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen and sulfur in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding thiazolidines.

    Substitution: Various substituted thiazoles depending on the substituent used.

Scientific Research Applications

Pheromonal Activity

One of the most intriguing applications of (S)-2-(sec-butyl)-4,5-dihydrothiazole is its role as a volatile pheromone in rodents. Research indicates that it plays a significant role in social signaling among male mice, indicating dominance and affecting female reproductive behavior. Studies have shown that exposure to this pheromone can lead to enhanced mammary gland development in female mice, suggesting implications for lactation and offspring growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial and antifungal properties. In various studies, thiazole derivatives have demonstrated significant activity against a range of pathogens. The synthesis of this compound derivatives has been explored for their potential use in developing new antimicrobial agents .

Drug Development

This compound is being explored for its potential in drug development. Its unique structure allows for interactions with specific biological targets such as enzymes and receptors. This interaction can lead to various physiological effects that are beneficial in medicinal applications. Notably, thiazole compounds have been linked to activities such as anti-inflammatory, anti-diabetic, and anticancer properties .

Case Studies

  • Mammary Gland Development : A study demonstrated that female mice exposed to this compound exhibited enhanced mammary gland development. This research highlighted the compound's potential influence on reproductive biology and offspring development .
  • Antimicrobial Activity : In a comparative study involving various thiazole derivatives, this compound showed promising results against bacterial strains such as Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicated significant antimicrobial efficacy, supporting further exploration in drug formulation .

Industrial Applications

In addition to its biological significance, this compound has potential applications in the agrochemical industry. Its ability to act as a signaling molecule can be harnessed in pest control strategies or agricultural practices aimed at enhancing crop yields through improved pest management techniques .

Mechanism of Action

The mechanism by which (S)-2-(sec-butyl)-4,5-dihydrothiazole exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 4,5-Dihydrothiazoles

The biological and chemical properties of 4,5-dihydrothiazoles are highly dependent on substituents at the 2-position and the stereochemistry of the molecule. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of 4,5-Dihydrothiazole Derivatives

Compound Name Substituent(s) Key Features Biological/Chemical Activity References
(S)-2-(sec-Butyl)-4,5-dihydrothiazole 2-(sec-butyl), S-configuration Molecular weight: 143.25; detected in Huntington’s disease models Metabolic biomarker
2-(2’-Hydroxyphenyl)-4,5-dihydrothiazole 2-(2’-hydroxyphenyl) MICs: 3.91–31.24 µg/mL against bacterial pathogens (e.g., Bacillus subtilis) Potent antibacterial activity
2-(1-Hydroxyethyl)-4,5-dihydrothiazole 2-(1-hydroxyethyl) Precursor to 2-acetyl-2-thiazoline; used in food flavoring Enhances roasted notes in baked goods
2-Isobutyl-4,5-dihydrothiazole 2-isobutyl Structural isomer of sec-butyl derivative Unspecified (structural comparison)
(S)-4-((S)-sec-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole 2-(trifluoromethylpyridyl), 4-(sec-butyl) Oxazole analogue (oxygen instead of sulfur) Pharmaceutical research (e.g., enzyme inhibition)

Antibacterial Activity

  • 2-(2’-Hydroxyphenyl) Derivatives : These compounds exhibit strong antibacterial activity due to the electron-donating 2’-hydroxy group, which enhances interactions with bacterial fatty acid synthesis pathways . For example, (S)-2-(2’-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole shows MICs as low as 3.91 µg/mL against Ralstonia solanacearum .
  • (S)-2-(sec-Butyl) Derivative: No direct antibacterial activity is reported for this compound. Its significance lies in metabolic regulation, as it is upregulated in Huntington’s disease models .

Structural Isomerism and Chirality

  • 2-Isobutyl vs. 2-(sec-Butyl) : The isobutyl group (branched at the first carbon) versus the sec-butyl group (branched at the second carbon) alters steric and electronic properties. This difference may influence metabolic interactions or binding affinities in biological systems .
  • Oxazole Analogues : Replacing sulfur with oxygen (e.g., dihydrooxazoles) shifts applications toward pharmaceutical research, such as enzyme inhibition in diabetes treatment .

Mechanistic Insights and Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : Antibacterial activity in 2-aryl-4,5-dihydrothiazoles is abolished by most substituents except the 2’-hydroxy group, which likely participates in hydrogen bonding or metal chelation within bacterial targets .
  • Chirality : The S-configuration in this compound may influence its metabolic role, as enantiomers often exhibit distinct biological behaviors .

Biological Activity

(S)-2-(sec-butyl)-4,5-dihydrothiazole, commonly referred to as SBT, is a chiral thiazoline compound notable for its biological activity, particularly as a volatile pheromone in rodents. This article explores its biological activity, mechanisms of action, and implications for behavior and physiology in animal models.

Chemical Structure and Properties

  • Molecular Formula: C7_7H13_{13}NS
  • Structure: Contains a five-membered ring with sulfur and nitrogen atoms, characteristic of thiazole compounds.

Role as a Pheromone

SBT is primarily recognized for its function as a pheromone in male rodents, particularly mice. It plays a significant role in:

  • Aggression Promotion: SBT promotes aggressive behavior among male mice, which is crucial for establishing dominance and territory.
  • Estrus Synchronization: It induces synchronized estrus in female mice, facilitating reproductive success.

SBT binds to major urinary proteins (MUPs) in the urine of rodents. This binding is essential for:

  • Transport and Stability: MUPs protect SBT from degradation in aqueous environments and facilitate its slow release, prolonging its biological effects.
  • Physiological Responses: Upon binding to specific chemosensory receptors in the vomeronasal organ, SBT triggers the release of luteinizing hormone (LH), influencing reproductive cycles in females .

Binding Dynamics

Studies have demonstrated that SBT binds within the barrel-shaped active site of MUP-I. Key interactions include:

  • Hydrogen Bonds: SBT forms hydrogen bonds with water molecules and amino acid residues such as Phe56, Leu58, and Thr39.
  • Van der Waals Forces: Interactions with residues like Ala121 and Leu123 contribute to the stability of the protein-ligand complex .

Case Studies

  • Cross-Generational Effects:
    A study highlighted the impact of SBT on mammary gland development in female mice. Females exposed to SBT exhibited larger mammary glands, suggesting enhanced lactation capacity. Offspring nursed by these females showed improved cognitive function measured through spatial learning tests .
  • Behavioral Studies:
    Research indicated that exposure to SBT altered maternal behavior, leading to increased nursing time and better cognitive outcomes for offspring. This suggests that pheromonal exposure can have lasting effects on both maternal physiology and offspring development .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsUnique Features
2-ButylthiazoleContains a primary butyl groupDifferent reactivity profile due to primary substitution
2-MethylthiazoleContains a methyl group insteadSmaller size may influence volatility and binding
4,5-DihydrothiazoleLacks any butyl substitutionServes as a simpler analogue without unique properties

This compound's secondary butyl group significantly affects its reactivity and interaction with biological targets compared to these similar compounds.

Therapeutic Potential

Research into SBT's ability to modulate protein functions suggests potential therapeutic applications in various domains:

  • Cancer Research: Investigations into SBT-conjugated nanoparticles show promise in targeting specific proteins associated with cancer progression.
  • Neurodevelopmental Impacts: The influence of SBT on brain development markers indicates potential implications for understanding neurodevelopmental disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-(sec-butyl)-4,5-dihydrothiazole, and what are their key experimental considerations?

Methodological Answer: The synthesis of this compound can be achieved through two primary approaches:

  • Reaction of perfluoro-2-methylpent-2-en-3-yl isothiocyanate with ambident nucleophiles (e.g., thiazole-2-thione) in the presence of triethylamine, yielding 2-N-substituted dihydrothiazoles. This method requires precise control of reaction stoichiometry and solvent polarity to avoid side products .
  • Ring-opening N-alkylation of 2-(methylthio)-4,5-dihydrothiazole using benzyl halides under KOt-Bu-promoted basic conditions. Key parameters include temperature (typically 60–80°C) and reaction time (12–24 hours), with yields influenced by the steric and electronic nature of the alkylating agent .

Critical Data:

  • Yields for dihydrothiazole derivatives range from 70–90% depending on substituents .
  • Chiral purity (>99%) is confirmed via polarimetry and chiral GC analysis .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR (¹H and ¹³C) : Assigns proton environments (e.g., diastereotopic protons in the thiazoline ring) and carbon connectivity. For example, the sec-butyl group shows distinct splitting patterns in ¹H NMR .
    • GC-MS : Identifies molecular ion peaks (e.g., m/z 157 for the parent ion) and fragmentation patterns. Thermal desorption GC-MS is critical for detecting volatile ligands bound to proteins like MUP .
  • Chiral Analysis :
    • Polarimetry : Measures optical rotation ([α]D) to confirm enantiomeric excess. The (S)-enantiomer exhibits specific rotation values distinct from the (R)-form .
    • Chiral GC Columns : Resolve enantiomers using β-cyclodextrin-based stationary phases, as demonstrated in pheromone studies .

Critical Data:

  • Purity thresholds >99% are standard for biological studies .

Q. What is the physiological role of this compound in animal models?

Methodological Answer:

  • Pheromone Function : this compound is a male-specific volatile ligand for mouse urinary protein (MUP). It induces estrus synchronization in female mice (the "Whitten effect") when combined with 3,4-dehydro-exo-brevicomin. Experimental validation involves gas chromatography with olfactory detection (sniff-port GC) and behavioral assays .
  • Protein Binding : Acts as an endogenous ligand for MUP, with binding affinity quantified via competitive inhibition assays (e.g., Ki = 2.3 µM for alpha 2u-globulin in rats) .

Critical Data:

  • Male mice excrete 7× higher levels of pheromone blends compared to females .

Advanced Research Questions

Q. How does enantiomeric specificity impact the biological activity of this compound?

Methodological Answer:

  • Enantioselective Synthesis : Asymmetric catalysis or chiral pool synthesis (e.g., starting from (S)-phenylglycinol derivatives) ensures enantiopure production. Reaction monitoring via chiral GC or HPLC is critical .
  • Biological Specificity : Only the (S)-enantiomer binds MUP and elicits pheromone responses. In vitro binding assays using recombinant MUP and racemic mixtures can isolate enantiomer-specific interactions .

Critical Data:

  • Racemic DHT shows no pheromone activity in female mice, confirming strict enantiomer dependence .

Q. What mechanistic insights explain the nephrotoxic effects of this compound in male rats?

Methodological Answer:

  • Alpha 2u-Globulin Binding : DHT competitively binds to alpha 2u-globulin (Ki = 2.3 µM), forming protein aggregates that accumulate in renal lysosomes. Experimental validation involves:
    • Immunohistochemistry : Detects hyaline droplets in kidney sections.
    • Radiolabeled Binding Assays : Use [¹⁴C]-d-limonene-1,2-epoxide to quantify competitive inhibition .
  • In Vivo Dosing : Oral administration (1 mmol/kg for 3 days) in male F344 rats increases renal alpha 2u-globulin levels 3× over controls, confirmed via ELISA .

Critical Data:

  • Toxicity is male rat-specific due to alpha 2u-globulin’s unique expression profile .

Q. How can this compound serve as a biomarker in neurodegenerative disease models?

Methodological Answer:

  • Metabolomics Profiling : In Huntington’s disease (HD) mouse models (e.g., R6/2, zQ175DN), DHT is detected in urine via LC-ESI+-MS with significant fold-changes (p < 0.05). Experimental design includes:
    • Sample Preparation : Acidified urine extraction followed by SPE purification.
    • Statistical Analysis : Multivariate tools (PCA, PLS-DA) correlate DHT levels with disease progression .
  • Pathway Analysis : Links DHT to altered sulfur-amino acid metabolism, a hallmark of HD .

Critical Data:

  • DHT is upregulated 2.5× in HD models compared to wild-type mice .

Q. What reaction mechanisms govern the synthesis of dihydrothiazole derivatives under basic conditions?

Methodological Answer:

  • KOt-Bu-Promoted Alkylation : The reaction proceeds via nucleophilic substitution (SN2), with KOt-Bu deprotonating the oxazoline/thiazoline ring to generate an iminium intermediate. Radical pathways are excluded via control experiments with TEMPO, confirming non-radical mechanisms .
  • Kinetic Studies : Rate constants are determined using variable-temperature NMR to assess activation energy barriers .

Critical Data:

  • Reaction yields exceed 85% under optimized conditions (KOt-Bu, DMF, 70°C) .

Properties

IUPAC Name

2-[(2S)-butan-2-yl]-4,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWWKXMIPYUIBW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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